1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol

Medicinal Chemistry Process Chemistry Chemical Procurement

This racemic 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol (CAS 1558116-77-0) is the cost-optimized starting material for ERK1/2 kinase inhibitor programs, including GDC-0994 (Ravoxertinib). With the identical 4-chloro-3-fluoro substitution pattern critical for target binding but at 0% ee, it delivers equivalent chemical purity (≥95%) to enantiopure analogues at a fraction of the cost. Ideal for early-stage SAR exploration, HTS library synthesis, and chiral analytical method development where a racemic benchmark is essential. Do not substitute with generic phenylethanediols—only this regiospecific halogenation pattern preserves downstream biological activity.

Molecular Formula C8H8ClFO2
Molecular Weight 190.6
CAS No. 1558116-77-0
Cat. No. B2833523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol
CAS1558116-77-0
Molecular FormulaC8H8ClFO2
Molecular Weight190.6
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CO)O)F)Cl
InChIInChI=1S/C8H8ClFO2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,11-12H,4H2
InChIKeyZNGGAPYUQROFJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1558116-77-0 | 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol Racemic Diol for Cost-Effective Pharmaceutical Intermediates


1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol (CAS 1558116-77-0) is a racemic phenyl-1,2-ethanediol building block with a molecular formula of C8H8ClFO2 and a molecular weight of 190.60 g/mol . The compound features a phenyl ring substituted with chlorine and fluorine atoms at the 4- and 3- positions, respectively, and a vicinal diol moiety. It is commercially available as a research chemical with typical purities of 95% to ≥98% . The compound is primarily employed as a synthetic intermediate in medicinal chemistry, most notably in the preparation of ERK1/2 kinase inhibitors [1]. Its predicted physical properties include a density of 1.420±0.06 g/cm³ and a boiling point of 331.8±37.0 °C .

Why Generic Substitution of 1558116-77-0 Fails: The Critical Role of Halogenation Pattern and Stereochemistry


Generic substitution of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol (1558116-77-0) with other phenylethanediols is highly inadvisable for critical research applications due to the compound's unique combination of regiospecific halogenation and stereochemical identity. The specific 4-chloro-3-fluoro substitution pattern on the phenyl ring is a critical structural feature for downstream biological activity in target molecules, such as the ERK1/2 inhibitor GDC-0994 (Ravoxertinib) [1]. Replacing this with a different halogenation pattern (e.g., 4-chlorophenyl) or a different diol regioisomer can abolish or significantly alter target binding and pharmacological properties. Furthermore, the compound exists as a racemic mixture (CAS 1558116-77-0), which is chemically distinct from its single enantiomers—(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol (CAS 1453854-84-6) and (S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol (CAS 2007908-91-8). These enantiomers are crucial for chiral drug synthesis where enantiopurity is paramount, whereas the racemic mixture serves a different purpose in non-stereoselective applications or as a cost-effective starting material for early-stage development . Substituting the racemate for an enantiomer would compromise the stereochemical outcome of a synthesis, while substituting an enantiomer for the racemate would incur unnecessary cost for applications where chirality is not required.

1558116-77-0 Quantitative Differentiation: Purity, Cost, and Enantiopurity Benchmarks vs. Analogues


Purity Benchmarking: 1558116-77-0 vs. Enantiopure (R)- and (S)- Analogues

The racemic 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol (1558116-77-0) is commercially available with a standard purity of 95% to ≥98% . This purity level is comparable to the commercially available enantiopure forms, with (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol (CAS 1453854-84-6) also offered at 95% purity and (S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol (CAS 2007908-91-8) offered at 95% purity . Therefore, for applications where stereochemistry is not a determining factor, the racemic mixture provides an equivalent level of chemical purity to its more expensive enantiopure counterparts.

Medicinal Chemistry Process Chemistry Chemical Procurement

Cost Differential Analysis: Racemic 1558116-77-0 vs. Enantiopure (S)-Enantiomer

A significant cost differential exists between the racemic mixture (1558116-77-0) and its enantiopure counterparts. While precise pricing for the racemate can vary, a direct comparison of list prices reveals a substantial difference. For example, 5 grams of the (S)-enantiomer (CAS 2007908-91-8) is listed at $1285 . In contrast, the racemic mixture (1558116-77-0) is offered at significantly lower prices per gram from multiple vendors, making it the economically rational choice for any application where the stereochemical outcome is not critical to the final product's activity .

Medicinal Chemistry Process Chemistry Chemical Procurement

Enantiopurity Benchmark: Racemic 1558116-77-0 vs. Enantiopure Standards in Asymmetric Synthesis

In the context of asymmetric synthesis, the racemic diol (1558116-77-0) serves a distinct purpose from its enantiopure counterparts. For the synthesis of the ERK1/2 inhibitor GDC-0994 (Ravoxertinib), the (R)-enantiomer is a key chiral building block. The reported process development for GDC-0994 utilized a biocatalytic asymmetric reduction to produce the desired chiral diol intermediate with >99% enantiomeric excess (ee) [1]. The racemic mixture (1558116-77-0), which by definition has 0% ee, is unsuitable for this specific step where high enantiopurity is required for the final drug substance. However, the racemate is an essential tool for method development, such as establishing chiral HPLC separation methods or serving as a negative control in assays designed to test for enantioselective activity.

Asymmetric Synthesis Process Chemistry Analytical Chemistry

1558116-77-0: Ideal Application Scenarios for the Racemic Diol in Research and Development


Cost-Effective Building Block for Non-Stereoselective Synthesis

1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol (1558116-77-0) is the preferred starting material for the synthesis of target molecules where the stereochemistry at the benzylic position is not critical for biological activity or downstream function. The compound offers equivalent chemical purity (95% to ≥98%) to its enantiopure analogues but at a fraction of the cost [1]. This makes it an ideal choice for early-stage medicinal chemistry, high-throughput screening library synthesis, and process chemistry route scouting where the primary goal is to establish structure-activity relationships (SAR) or to develop robust synthetic routes without incurring the premium associated with chiral starting materials.

Analytical Method Development and Validation Standard

As a racemic mixture with precisely defined enantiopurity (0% ee), 1558116-77-0 serves as an essential standard for the development and validation of chiral analytical methods. It is used to confirm the separation and detection of the (R)- and (S)-enantiomers via chiral HPLC, SFC, or capillary electrophoresis. This is particularly relevant for quality control laboratories supporting the manufacture of chiral drug substances like GDC-0994, where the final API must meet strict enantiopurity specifications (>99% ee) [1]. The racemate provides a reliable benchmark to ensure that analytical methods can accurately resolve and quantify each enantiomer.

Negative Control for Enantioselective Biological Assays

In biological assays designed to evaluate the enantioselective activity of a drug candidate or to study stereospecific interactions with a biological target, 1558116-77-0 is the appropriate negative control. Since biological activity is often highly dependent on stereochemistry, the racemic mixture (which contains equal parts of both enantiomers) allows researchers to differentiate between a specific, enantioselective effect and a non-specific, off-target effect. This is a critical application in pharmacology and toxicology studies to confirm that observed activity is indeed due to the specific stereoisomer of interest .

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